
3,5-Bis(trifluoromethyl)aniline
Overview
Description
Chemical Structure and Properties 3,5-Bis(trifluoromethyl)aniline (CAS No. 328-74-5) is an aromatic amine with the molecular formula C₈H₅F₆N. It features two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the benzene ring and an amino (-NH₂) group at the 1 position (Figure 1). The compound is a pale yellow to brown liquid with a molecular weight of 229.12 g/mol, a boiling point of 83°C, and a density of 1.470 g/mL . Its high thermal and chemical stability arises from the strong electron-withdrawing nature of the -CF₃ groups, which also enhance lipophilicity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)aniline typically involves the reduction of 3,5-Bis(trifluoromethyl)nitrobenzene. One common method includes the following steps :
Reactants: 259 grams (1 mole) of 3,5-Bis(trifluoromethyl)nitrobenzene and 500 grams of ethyl acetate.
Catalyst: 5 grams of palladium-carbon.
Conditions: The reaction mixture is placed in a 1-liter autoclave, heated to 60°C, and subjected to a hydrogen pressure of 2 MPa for 20 hours.
Post-reaction: The mixture is cooled, filtered, concentrated, and distilled to obtain this compound with a purity of 98.5% and a yield of 87%.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium-carbon catalyst is commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: this compound from nitro precursors.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
3,5-Bis(trifluoromethyl)aniline serves as a versatile precursor in the synthesis of various organic compounds. It has been utilized in the preparation of Schiff bases, which are important intermediates in organic synthesis due to their reactivity and ability to form diverse chemical structures.
Case Studies:
- Synthesis of N-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine: This compound was synthesized through nucleophilic aromatic substitution followed by catalytic hydrogenation, yielding high purity products suitable for further reactions .
- Use in Palladium-Catalyzed Reactions: this compound acts as a highly efficient monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions. This application highlights its role in facilitating complex coupling processes .
Medicinal Chemistry
Pharmaceutical Applications
The incorporation of trifluoromethyl groups into drug design has been shown to enhance biological activity. Research indicates that compounds containing these groups often exhibit improved potency and selectivity against various biological targets. For instance, studies have demonstrated that the presence of trifluoromethyl groups can significantly increase the efficacy of drugs by affecting their pharmacokinetic properties .
Case Studies:
- FDA-Approved Drugs: A review of FDA-approved drugs over the past two decades reveals that many contain trifluoromethyl groups, including those derived from this compound. These drugs have been developed for treating conditions such as depression and cancer .
Material Science
Development of Advanced Materials
In material science, this compound has been explored for its potential to enhance the properties of polymers and other materials. Its unique electronic properties contribute to improved thermal stability and electrical conductivity in various applications.
Case Studies:
- Polymer Chemistry: The compound has been utilized in the synthesis of advanced polymeric materials that require enhanced performance characteristics under extreme conditions.
Organocatalysis
Catalytic Applications
The compound has emerged as a significant player in organocatalysis, where small organic molecules accelerate chemical reactions. Researchers have developed catalysts based on this compound for hydroamination reactions, which are crucial for forming carbon-nitrogen bonds efficiently.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Isomers
2,4-Bis(trifluoromethyl)aniline
- Structural Difference : -CF₃ groups at 2 and 4 positions.
- Reactivity : Reduced steric hindrance compared to 3,5-isomer, but lower electronic stabilization due to meta vs. para positioning.
- Applications : Less common in catalysis; primarily used in niche synthetic routes .
4-(Trifluoromethyl)aniline
- Structural Difference : Single -CF₃ group at the 4 position.
- Applications : Intermediate in dyes and agrochemicals but lacks the enhanced stability of bis-CF₃ analogs .
3-(Trifluoromethyl)aniline
- Structural Difference : Single -CF₃ group at the 3 position.
- Reactivity : Similar to 4-isomer but with slightly altered regioselectivity in electrophilic substitution.
- Applications : Used in small-molecule drug synthesis but less effective in catalysis .
2.2 Derivatives and Complex Analogs
N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline
- Structural Features : Adds methyl groups at 3 and 5 positions on the aniline ring.
- Reactivity : Methyl groups donate electrons, partially counteracting -CF₃ withdrawal, enabling tailored EAS/NAS reactivity (Table 1) .
- Applications : Specialized intermediate in high-performance polymers and pharmaceuticals .
3-[5-(Trifluoromethyl)-2-pyridinyl]aniline
- Structural Features : Pyridine ring replaces one benzene ring.
- Reactivity : Enhanced electron-withdrawing effects due to pyridine’s nitrogen, improving stability in acidic conditions.
- Applications : Preferred in agrochemicals for improved metabolic resistance .
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine
- Structural Features: Azetidine (4-membered ring) replaces the amino group.
- Reactivity : Strain in the azetidine ring increases reactivity in ring-opening reactions.
- Applications : Unique utility in synthesizing constrained peptides and heterocycles .
Comparative Data Tables
Table 2: Physical Properties
Biological Activity
3,5-Bis(trifluoromethyl)aniline (CAS Number: 328-74-5) is a compound characterized by the presence of two trifluoromethyl groups attached to an aniline structure. This unique molecular configuration imparts significant biological activity and chemical stability, making it a subject of interest in various fields including medicinal chemistry, material science, and organic synthesis.
The trifluoromethyl groups in this compound act as strong electron-withdrawing substituents, influencing the reactivity and stability of the compound. The strong carbon-fluorine bonds contribute to its robustness under harsh chemical conditions, allowing for its use in diverse synthetic applications.
Synthesis Examples:
- Schiff Bases : this compound is utilized as a precursor for synthesizing Schiff bases, which are crucial intermediates in organic synthesis .
- Organocatalysis : It has been employed in the development of organocatalysts for reactions such as hydroamination .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. For instance, derivatives of this compound have shown significant effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of this compound and its derivatives on cancer cell lines. For example:
- A study involving topoisomerase II inhibitors demonstrated that certain derivatives exhibited potent cytotoxicity comparable to doxorubicin, a well-known chemotherapeutic agent .
- The mechanism of action appears to involve DNA intercalation and inhibition of topoisomerase II activity, leading to increased DNA damage in treated cells .
Structure-Activity Relationship (SAR)
The biological potency of this compound is largely influenced by its molecular structure:
- Electron-Withdrawing Effects : The presence of electron-withdrawing trifluoromethyl groups enhances the compound's interaction with biological targets, improving its efficacy against pathogens and cancer cells .
- Positioning of Substituents : Variations in the positioning of substituents on the aniline ring can significantly affect biological activity. For instance, moving a trifluoromethyl group from meta to ortho positions resulted in a substantial decrease in potency .
Case Studies
- Antitubercular Activity : A series of studies evaluated the antitubercular properties of salicylanilides with 3,5-bis(trifluoromethyl) substitutions. Results indicated that these compounds exhibited MIC values ranging from 0.8 to 1.6 µM against Mycobacterium tuberculosis strains .
- DNA Interaction Studies : Research involving the binding affinity of this compound with calf thymus DNA revealed significant interactions through spectroscopic methods. These studies suggest that hydrogen bonding and hydrophobic forces play critical roles in the binding process .
Summary Table of Biological Activities
Q & A
Q. Basic: What are the established synthetic routes for 3,5-Bis(trifluoromethyl)aniline, and what are their mechanistic considerations?
The compound is commonly synthesized via diazo reactions followed by Meerwein arylation . In a typical procedure, trifluoromethyl-substituted aniline derivatives (e.g., 3-aminobenzotrifluoride) react with nitrous acid to form diazonium salts, which undergo coupling with electron-rich aromatic systems. The Meerwein arylation step introduces additional trifluoromethyl groups via radical intermediates . Key challenges include controlling regioselectivity and minimizing side reactions due to the strong electron-withdrawing nature of trifluoromethyl groups.
Q. Basic: How can researchers ensure purity and structural fidelity during synthesis and characterization?
- Purity Analysis : Use gas chromatography (GC) with flame ionization detection (minimum 97.0% purity threshold) . High-performance liquid chromatography (HPLC) is recommended for detecting polar impurities.
- Structural Confirmation : Employ and NMR spectroscopy to verify substitution patterns. The IUPAC Standard InChIKey (CDIDGWDGQGVCIB-UHFFFAOYSA-N ) and CAS Registry Number (328-74-5 ) provide reference benchmarks .
Q. Advanced: How can reaction conditions be optimized to mitigate electron-withdrawing effects of trifluoromethyl groups in nucleophilic substitutions?
The strong electron-withdrawing nature of -CF groups deactivates the aromatic ring, requiring elevated temperatures (e.g., 85°C at 15 mmHg boiling point ) and strong nucleophiles . Catalytic systems like Pd/Cu bimetallic complexes enhance coupling efficiency. Solvent choice (e.g., DMF or DMSO) improves solubility of intermediates . Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor reaction progress.
Q. Advanced: How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts) for derivatives?
Discrepancies often arise from solvent effects or dynamic conformational changes . For example, NMR shifts vary significantly in deuterated DMSO vs. CDCl due to hydrogen bonding. Use quantitative NMR (qNMR) with certified reference materials (e.g., CRM4601-b ) for calibration. Cross-validate with X-ray crystallography when possible .
Q. Advanced: What are the applications of this compound in designing low-dielectric-constant materials?
The compound serves as a precursor for fluorinated epoxy resins in electronic packaging. Its derivatives, such as trifluoromethyl-substituted phenylhydroquinones, reduce dielectric constants (<2.8 at 1 GHz) while enhancing thermal stability (>300°C). Synthetic protocols involve coupling with epichlorohydrin under basic conditions .
Q. Basic: What safety protocols are critical when handling this compound?
- PPE Requirements : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation (H332 hazard ).
- Emergency Measures : In case of skin contact, wash immediately with water and seek medical attention (P302 + P352 + P312 ).
- Waste Disposal : Neutralize with dilute acetic acid before incineration at approved facilities .
Q. Advanced: How does hygroscopicity impact the stability of this compound during long-term storage?
The compound is moderately hygroscopic. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass bottles to prevent photodegradation . Monitor moisture content via Karl Fischer titration; levels >0.1% w/w necessitate reprocessing.
Q. Basic: What thermodynamic data are available for process scaling (e.g., boiling points, enthalpies)?
- Boiling Point : 85°C at 15 mmHg (358 K at 0.020 bar ).
- Reaction Enthalpy : Proton affinity of the conjugate base is 1456 ± 8.8 kJ/mol (gas phase) .
- Thermal Decomposition : Onset at 250°C, releasing HF and CO; use TGA-DSC for batch-specific profiling .
Q. Advanced: How does the position of trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution?
The meta-directing nature of -CF groups dominates, but steric hindrance from two -CF substituents at positions 3 and 5 reduces reactivity. Computational modeling (DFT) predicts activation barriers for nitration or sulfonation. Experimental validation using competitive kinetic studies is recommended .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIDGWDGQGVCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059814 | |
Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |
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Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-74-5 | |
Record name | 3,5-Bis(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-74-5 | |
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Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |
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Record name | 3,5-BIS(TRIFLUOROMETHYL)ANILINE | |
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Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |
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Record name | Benzenamine, 3,5-bis(trifluoromethyl)- | |
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Record name | α,α,α,α',α',α'-hexafluoro-3,5-xylidine | |
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Record name | 3,5-Bis(trifluoromethyl)aniline | |
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Retrosynthesis Analysis
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